Leucyl-leucyl-tyrosine

描述

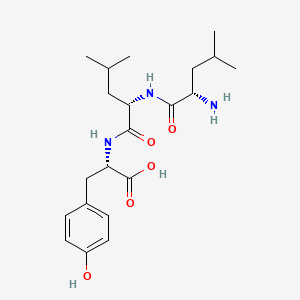

Leu-Leu-Tyr is a tripeptide composed of L-leucine, L-leucine and L-tyrosine joined in sequence by peptide linkages. It derives from a L-tyrosine and a L-leucine.

生物活性

Leucyl-leucyl-tyrosine (Leu-Leu-Tyr) is a tripeptide that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its effects on metabolic pathways, neuropharmacological implications, and potential therapeutic applications.

Chemical Structure and Properties

Leu-Leu-Tyr is composed of two leucine residues and one tyrosine residue. The unique structure of this tripeptide may influence its biological activity through interactions with various receptors and enzymes in the body.

Biological Activity Overview

-

Metabolic Regulation :

- Leu-Leu-Tyr may play a role in regulating metabolic pathways, particularly those involving the mammalian target of rapamycin complex 1 (mTORC1). Leucine, a key component of this peptide, is known to activate mTORC1, which regulates protein synthesis and cell growth .

- Recent studies indicate that leucine availability can modulate the phosphorylation of S6 kinase (S6K), a downstream effector of mTORC1, suggesting that Leu-Leu-Tyr could enhance these effects due to its leucine content .

-

Neuropharmacological Effects :

- Research has shown that dipeptides containing leucine and tyrosine exhibit antidepressant-like effects in animal models. For instance, the dipeptide tyrosyl-leucine has been reported to enhance hippocampal neuronal proliferation and modulate stress responses . This suggests that Leu-Leu-Tyr may have similar neuroprotective properties.

- The interaction between leucine and tyrosine may also influence neurotransmitter systems, potentially affecting mood and cognitive function .

Table 1: Summary of Research Findings on this compound

Leu-Leu-Tyr's biological activity may be attributed to several mechanisms:

- mTORC1 Activation : The presence of leucine promotes the translocation of mTORC1 to lysosomes, enhancing protein synthesis . This pathway is crucial for muscle growth and recovery.

- Neurogenic Effects : Similar to other leucine-containing peptides, Leu-Leu-Tyr may stimulate neurogenesis in the hippocampus, potentially improving cognitive functions and mood stability .

- Stress Response Modulation : By influencing the hypothalamic-pituitary-adrenal (HPA) axis, Leu-Leu-Tyr might help mitigate stress responses, which is critical for mental health management .

科学研究应用

Biochemical Applications

1.1 Protein Synthesis and Signaling Pathways

Leucyl-leucyl-tyrosine plays a significant role in protein synthesis, particularly in muscle tissue. Research indicates that leucine, an essential amino acid, activates the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and protein synthesis. Tyrosine enhances this effect, leading to increased phosphorylation of S6 kinase (S6K), which is critical for muscle anabolic signaling .

Case Study: Muscle Anabolic Response

- Objective : To determine the synergistic effects of leucine and tyrosine on muscle protein synthesis.

- Methodology : C2C12 myoblasts were treated with varying concentrations of leucine and tyrosine.

- Findings : Tyrosine significantly enhanced leucine-induced S6K phosphorylation, demonstrating its potential as a nutritional supplement for muscle growth .

Pharmacological Applications

2.1 Neuropharmacology

This compound has been investigated for its neuropharmacological effects, particularly in relation to mood disorders. A study demonstrated that the dipeptide tyrosyl-leucine exhibited antidepressant-like activity in animal models, suggesting that this compound may share similar properties due to its structural composition .

Case Study: Antidepressant Activity

- Objective : To evaluate the antidepressant-like effects of tyrosyl-leucine.

- Methodology : Mice were administered the dipeptide and subjected to forced swim tests.

- Findings : The treatment increased neuronal activity markers in the hippocampus, indicating potential therapeutic benefits for depression .

Material Science Applications

3.1 Biomaterials Development

This compound can be utilized in the development of biomaterials due to its structural properties. The incorporation of tyrosine residues allows for dityrosine cross-linking, which enhances material strength and stability. This feature is particularly useful in creating resilient biomaterials for medical applications such as tissue engineering .

Case Study: Dityrosine Cross-Linking

- Objective : To explore the mechanical properties of dityrosine cross-linked materials.

- Methodology : Peptide-based systems were synthesized incorporating this compound.

- Findings : The resulting materials exhibited improved mechanical properties suitable for biomedical applications such as scaffolds for tissue regeneration .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Biochemistry | Enhances muscle protein synthesis | Synergistic effect with leucine on S6K activation |

| Pharmacology | Potential antidepressant effects | Increased neuronal activity markers |

| Material Science | Development of resilient biomaterials | Improved mechanical properties through dityrosine |

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(10-13(3)4)20(27)24-18(21(28)29)11-14-5-7-15(25)8-6-14/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNNZELZXFXXJQ-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942525 | |

| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20368-24-5 | |

| Record name | Leucylleucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20368-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyl-leucyl-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020368245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(2-Amino-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-4-methylpentylidene}tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。